molecular formula C15H18N4O B2383766 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile CAS No. 860612-55-1

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile

Cat. No. B2383766
CAS RN: 860612-55-1
M. Wt: 270.336
InChI Key: SIBTWNUXXUQJGB-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring contains two nitrogen atoms and three carbon atoms. The triazole ring is known for its versatile biological activities and is a significant scaffold in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring. This could potentially be achieved through a cyclization reaction involving a hydrazide and a carboxylic acid derivative .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the 1,2,4-triazole ring and the nitrile group. The triazole ring is aromatic and relatively stable, but it can participate in various chemical reactions, especially at the nitrogen atoms . The nitrile group can undergo hydrolysis, reduction, and other reactions.

Future Directions

The 1,2,4-triazole ring is a significant scaffold in medicinal chemistry, and many derivatives have been synthesized and studied for their biological activities . Therefore, this compound could be of interest in the development of new pharmaceuticals.

properties

IUPAC Name

2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-17-18(10-9-16)14(20)19(11)13-7-5-12(6-8-13)15(2,3)4/h5-8H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBTWNUXXUQJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile

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